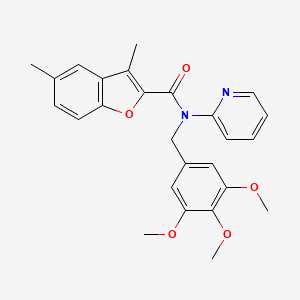![molecular formula C22H22FN3O4S B11347316 5-(3-fluoro-4-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11347316.png)
5-(3-fluoro-4-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluoro-4-methylphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that combines a fluorinated aromatic ring, a piperidine sulfonyl group, and an oxazole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoro-4-methylphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the Fluorinated Aromatic Ring:
Synthesis of the Piperidine Sulfonyl Group: Piperidine is reacted with sulfonyl chloride to form the piperidine-1-sulfonyl group.
Construction of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving an appropriate precursor.
Coupling Reactions: The final step involves coupling the fluorinated aromatic ring, the piperidine sulfonyl group, and the oxazole carboxamide moiety under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-4-methylphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxazole ring.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
5-(3-Fluoro-4-methylphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1,2-oxazole-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(3-Fluoro-4-methylphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1,2-oxazole-3-carboxamide: shares structural similarities with other fluorinated aromatic compounds and oxazole derivatives.
N-(4-(Piperidine-1-sulfonyl)phenyl)-1,2-oxazole-3-carboxamide: Lacks the fluorine atom and methyl group on the aromatic ring.
5-(3-Fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide: Lacks the piperidine sulfonyl group.
Uniqueness
The uniqueness of 5-(3-fluoro-4-methylphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1,2-oxazole-3-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its stability and bioavailability, while the piperidine sulfonyl group and oxazole ring contribute to its biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C22H22FN3O4S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
5-(3-fluoro-4-methylphenyl)-N-(4-piperidin-1-ylsulfonylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H22FN3O4S/c1-15-5-6-16(13-19(15)23)21-14-20(25-30-21)22(27)24-17-7-9-18(10-8-17)31(28,29)26-11-3-2-4-12-26/h5-10,13-14H,2-4,11-12H2,1H3,(H,24,27) |
InChI Key |
OXXUVEZJKRBFJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-fluorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide](/img/structure/B11347241.png)

![(5Z)-5-[2-(1,3-benzodioxol-5-yl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-6-hydroxy-3-methylpyrimidine-2,4(3H,5H)-dione](/img/structure/B11347244.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide](/img/structure/B11347247.png)
![Methyl 2-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11347251.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11347255.png)
![5-(3,4-dimethylphenyl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11347263.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11347268.png)
![[(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-9-yl)sulfanyl]acetonitrile](/img/structure/B11347282.png)
![2-(2-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11347284.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-propoxybenzamide](/img/structure/B11347293.png)

![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11347299.png)

